molecular formula C7H4Br2F2 B1291559 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene CAS No. 647862-95-1

1-Bromo-2-(bromomethyl)-4,5-difluorobenzene

Cat. No. B1291559
M. Wt: 285.91 g/mol
InChI Key: GGZAHPYULZNIHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions, starting from simpler benzene or substituted benzene compounds. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene was achieved through a four-step reaction starting from p-xylene, involving nitration, reduction, diazotization, and bromination . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination . These methods suggest that the synthesis of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene could potentially be carried out through analogous multi-step synthetic routes, possibly starting from a difluorobenzene derivative and introducing bromomethyl groups through halogenation reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed by X-ray diffraction, showing different conformations in various crystalline environments . These studies indicate that the molecular structure of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene could be similarly investigated to understand its conformation and electronic distribution.

Chemical Reactions Analysis

Halogenated benzene derivatives are known to participate in various organic transformations. For instance, 1,2-dibromobenzenes are valuable precursors for reactions involving the formation of benzynes . The electrochemical fluorination of halobenzenes has been studied, showing that side reactions can occur, leading to a variety of halogenated compounds . These findings suggest that 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene could also undergo diverse chemical reactions, potentially serving as an intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be influenced by the nature and position of the substituents on the benzene ring. Steric hindrance and electronic effects can affect reactivity and stability. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated, showing the impact of crowded structures on its electrochemical behavior . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene demonstrated different packing arrangements and conformations, which could influence their reactivity . These studies provide a basis for predicting the properties of 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene, which may exhibit unique physical and chemical characteristics due to its halogen substituents.

Scientific Research Applications

X-Ray Structure Determinations

1-Bromo-2-(bromomethyl)-4,5-difluorobenzene and its derivatives have been studied for their interactions and structures using X-ray crystallography. For example, Jones, Kuś, and Dix (2012) analyzed the structures of several benzene derivatives with bromo and bromomethyl substituents, including 1-bromo-4-(bromomethyl)-2,5-dibromotoluene, demonstrating significant Br···Br interactions and hydrogen bonds H···Br in these compounds (Jones, Kuś, & Dix, 2012).

Synthesis and Conversion into Other Compounds

The compound is a valuable intermediate in the synthesis of various other compounds. For instance, Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and successfully synthesized 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, a previously unknown compound (Aitken, Jethwa, Richardson, & Slawin, 2016).

Vibrational Analysis

Reddy and Rao (1994) conducted a vibrational analysis of similar compounds, including 1-bromo-2,4-difluorobenzene, providing insights into their vibrational properties. This analysis helps in understanding the fundamental properties of such compounds (Reddy & Rao, 1994).

Polymer Synthesis

In the field of polymer science, Uhrich et al. (1992) researched the self-condensation of 5-(bromomethyl)-1,3-dihydroxybenzene, a compound related to 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene, which resulted in the synthesis of hyperbranched polymers with significant molecular weights. This study highlights the potential of such compounds in creating new polymer materials (Uhrich, Hawker, Fréchet, & Turner, 1992).

Organic Synthesis and Reactions

Studies like those by Schlosser and Heiss (2003) and Herzner and Seeberger (2003) have explored the chemical reactions and synthesis pathways involving compounds related to 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene, demonstrating its utility in organic chemistry for creating diverse and valuable products (Schlosser & Heiss, 2003), (Herzner & Seeberger, 2003).

Safety And Hazards

Like many halogenated organic compounds, this compound could potentially be hazardous. It might be harmful if ingested or inhaled, and could cause skin and eye irritation. Proper safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would likely involve its use in organic synthesis. It could potentially be used to synthesize a variety of complex organic molecules, particularly those that require a brominated or fluorinated benzene ring .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZAHPYULZNIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620861
Record name 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(bromomethyl)-4,5-difluorobenzene

CAS RN

647862-95-1
Record name 1-Bromo-2-(bromomethyl)-4,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.4 g (10 mmol) of 2-bromo-4,5-difluorobenzoic acid [prepared according to the procedure of Braish et al., Syn. Comm., 3067-3074 (1992)] in 75 mL of tetrahydrofuran was added 2.43 g (15 mmol) of carbonyldiimidazole. The solution was heated under reflux for 3.5 h, cooled to ambient temperature and 0.38 g (10 mmol) of sodium borohydride in 15 mL of water was added. The reaction was stirred for 10 min and partitioned between ethyl acetate and 10% aqueous sodium bicarbonate solution. The organic layer was washed twice with warm water, brine, dried over magnesium sulfate, and concentrated in vacuo. Purification by flash chromatography (silica gel, 4:1 hexane:ethyl acetate) afforded 1.9 g of 2-bromo-4,5-difluorobenzyl alcohol. To a solution of 1.9 g (8.4 mmol) of 2-bromo-4,5-difluorobenzyl alcohol in 30 mL of dichloromethane at 0° C. was added 3.4 g (10 mmol) of carbon tetrabromide and 2.7 g (10 mmol) of triphenylphosphine. The reaction was stirred for 2 h at this temperature, the solvent was removed in vacuo and the residue stirred with 100 mL of diethyl ether. The solution was filtered, concentrated in vacuo, and purified by flash chromatography (silica gel, 20:1 hexane:ethyl acetate) to afford 2.9 g of 2-bromo-4,5-difluorobenzyl bromide contaminated with carbon tetrabromide which was used without further purification. Using the procedures outlined for the preparation of Intermediates 2-4, the benzyl bromide derivative was converted to the title compound.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Severin - 2010 - oops.uni-oldenburg.de
Im Rahmen dieser Arbeit wurden Titankomplexe bezüglich ihrer Aktivität zur Hydroaminierung von Alkenen untersucht und verglichen. Dabei stellte sich heraus, dass alle untersuchten …
Number of citations: 3 oops.uni-oldenburg.de

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